molecular formula C9H12OS B2820984 3-n-Propoxythiophenol CAS No. 1378581-61-3

3-n-Propoxythiophenol

Cat. No.: B2820984
CAS No.: 1378581-61-3
M. Wt: 168.25
InChI Key: QGHFSKAJKBCKRB-UHFFFAOYSA-N
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Description

3-n-Propoxythiophenol: is an organic compound with the molecular formula C₉H₁₂OS . It belongs to the class of thiol compounds, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group. This compound is known for its unique chemical properties and is utilized in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Thiophenol: One common method involves the reaction of thiophenol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-n-Propoxythiophenol.

    Industrial Production Methods: Industrially, this compound can be synthesized through a similar process but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-n-Propoxythiophenol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form thiolates using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, propyl bromide.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: 3-n-Propoxythiophenol is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving thiol groups and their interactions with biological molecules.

Medicine:

    Drug Development: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.

Industry:

    Material Science: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-n-Propoxythiophenol exerts its effects involves its interaction with thiol-containing enzymes and proteins. The sulfur atom in the thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .

Comparison with Similar Compounds

    Thiophenol: Similar in structure but lacks the propoxy group.

    4-n-Propoxythiophenol: Similar but with the propoxy group in a different position.

    3-n-Butoxythiophenol: Similar but with a butoxy group instead of a propoxy group.

Uniqueness: 3-n-Propoxythiophenol is unique due to its specific propoxy substitution, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

3-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-6-10-8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHFSKAJKBCKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378581-61-3
Record name 3-n-Propoxythiophenol
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